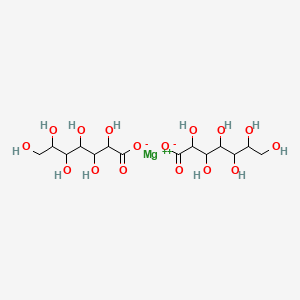

Magnesium, bis(D-glycero-D-ido-heptonato)-

説明

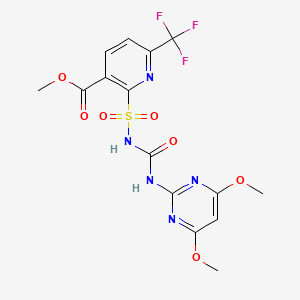

“Magnesium, bis(D-glycero-D-ido-heptonato)-” is a magnesium salt used as a chelating agent to form complexes with metal ions. It has a molecular formula of C14H26MgO16 and a molecular weight of 474.648 .

Molecular Structure Analysis

The molecular structure of “Magnesium, bis(D-glycero-D-ido-heptonato)-” is complex, with a molecular formula of C14H26MgO16 . The structure includes two D-glycero-D-ido-heptonato groups bound to a central magnesium ion .Physical And Chemical Properties Analysis

“Magnesium, bis(D-glycero-D-ido-heptonato)-” has a molecular weight of 474.648 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Rechargeable Magnesium Batteries

Magnesium bis(hexamethyldisilazide)-based electrolytes are explored for their potential in rechargeable magnesium batteries. These electrolytes show high compatibility with magnesium metal anodes and demonstrate outstanding electrochemical performance in magnesium plating/stripping. A robust solid electrolyte interphase at the anode-electrolyte nanointerface is formed, enabling reversible magnesium plating/stripping and compatibility with various cathode materials (Horia et al., 2021).

Aldol Additions in Organic Chemistry

Bis(hexamethyldisilazido)magnesium is effectively used to mediate aldol additions of ketones and aldehydes in hydrocarbon media. This application is crucial in organic synthesis, and the structure of an intermediate amido(aldolate) has been characterized by X-ray crystallography (Allan et al., 1999).

Chemical Vapor Deposition (CVD) Applications

Magnesium bis-hexafluoroacetyl-acetonato has been synthesized and applied in metal-organic chemical vapor deposition (MOCVD) to produce MgF2 films. This precursor demonstrates high volatility, good thermal stability, and effective use in low-pressure MOCVD processes (Fragalá et al., 2009).

Coordination Complexes and Antibacterial Activity

Magnesium(II) tetraphenylporphyrin-based coordination complexes have been synthesized and studied for their potential antibacterial activity. These complexes exhibit strong absorption in the red part and emission in the blue region, indicating their usefulness in photophysical applications and as novel antibacterial agents (Amiri et al., 2018).

Electrolytes for Magnesium Metal and Magnesium-Ion Batteries

Magnesocene-based electrolytes have been investigated for their application in magnesium batteries. These electrolytes show potential in enabling reversible magnesium plating and stripping, and exhibit stability without decomposition during prolonged cycling (Schwarz et al., 2016).

特性

IUPAC Name |

magnesium;2,3,4,5,6,7-hexahydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14O8.Mg/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSNUIOBUPTENW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26MgO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988120 | |

| Record name | Magnesium diheptonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, bis(D-glycero-D-ido-heptonato)- | |

CAS RN |

68475-44-5 | |

| Record name | Magnesium, bis(D-glycero-D-ido-heptonato)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bis(D-glycero-D-ido-heptonato)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium diheptonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(D-glycero-D-ido-heptonato)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-](/img/structure/B1329955.png)